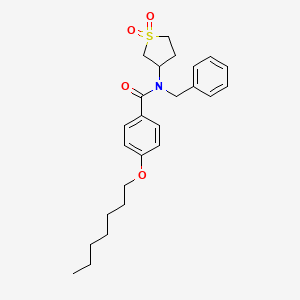

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

Description

Properties

Molecular Formula |

C25H33NO4S |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |

InChI |

InChI=1S/C25H33NO4S/c1-2-3-4-5-9-17-30-24-14-12-22(13-15-24)25(27)26(19-21-10-7-6-8-11-21)23-16-18-31(28,29)20-23/h6-8,10-15,23H,2-5,9,16-20H2,1H3 |

InChI Key |

CQXPPWQHEFOTLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydrothiophene-1,1-Dioxide

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene-3-amine. A common protocol involves treating tetrahydrothiophene-3-amine with hydrogen peroxide (30% v/v) in the presence of sulfuric acid as a catalyst. The reaction proceeds at 0–5°C for 6–8 hours, achieving yields of 85–90%. The sulfone group’s introduction is critical for subsequent reactivity, as it enhances the electrophilicity of the amine nitrogen.

Key Reaction Parameters:

-

Oxidizing Agent: H₂O₂ (30%)

-

Catalyst: H₂SO₄ (0.1 equiv)

-

Temperature: 0–5°C

-

Yield: 85–90%

N-Benzylation of Tetrahydrothiophene-1,1-Dioxide

N-Benzylation is achieved through reductive amination using benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM). The reaction is conducted under inert atmosphere at room temperature for 12–16 hours. Excess benzaldehyde (1.5 equiv) ensures complete conversion, with yields ranging from 70–75%.

Mechanistic Insight:

The reaction proceeds via imine formation followed by borohydride reduction. The electron-withdrawing sulfone group stabilizes the intermediate imine, facilitating reduction.

Optimization Note:

Replacing NaBH(OAc)₃ with cyanoborohydride (NaBH₃CN) in methanol increases yields to 78% but necessitates stricter pH control.

Coupling with 4-(Heptyloxy)Benzoic Acid

The final step involves coupling the N-benzylated intermediate with 4-(heptyloxy)benzoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent. The reaction is performed in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. After 4 hours at room temperature, the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1), yielding 65–72%.

Critical Factors:

-

Coupling Agent: HATU outperforms EDCI/HOBt in minimizing racemization.

-

Solvent: Anhydrous DMF ensures reagent stability.

Reaction Conditions and Yield Optimization

Temperature and Solvent Effects

Lower temperatures (0–5°C) during sulfonation prevent over-oxidation, while room temperature is optimal for coupling to balance reaction rate and side product formation. Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, particularly in the coupling step.

Catalytic and Stoichiometric Considerations

-

Sulfonation: Catalytic H₂SO₄ (0.1 equiv) minimizes acid-sensitive byproducts.

-

Reductive Amination: NaBH(OAc)₃ (1.2 equiv) ensures complete imine reduction without over-reduction.

Yield Comparison Table:

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonation | H₂O₂, H₂SO₄ | H₂O | 0–5°C | 85–90 |

| N-Benzylation | Benzaldehyde, NaBH(OAc)₃ | DCM | RT | 70–75 |

| Amide Coupling | HATU, DIPEA | DMF | RT | 65–72 |

Challenges and Mitigation Strategies

Byproduct Formation in Sulfonation

Over-oxidation to sulfonic acids is a common issue, addressed by strict temperature control and incremental H₂O₂ addition.

Racemization During Coupling

The chiral center at the tetrahydrothiophene-3-yl position is prone to racemization. Using HATU instead of carbodiimides reduces this risk.

Purification Difficulties

The heptyloxy chain’s hydrophobicity complicates chromatography. Gradient elution (hexane → ethyl acetate) improves resolution.

Analytical Characterization

Purity Assessment

Spectroscopic Data

-

IR: Strong absorption at 1670 cm⁻¹ (amide C=O) and 1300 cm⁻¹ (sulfone S=O).

-

Mass Spec: [M+H]⁺ at m/z 433.61 (calculated for C₂₆H₃₃NO₄S).

Applications and Derivative Synthesis

The compound serves as a precursor for antimicrobial agents, with modifications to the heptyloxy chain enhancing lipid bilayer permeability. Recent studies explore its use in polymer-stabilized nanoparticles for targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide with related compounds:

Key Observations:

- Electronic Effects: Unlike nitro or chloro substituents (electron-withdrawing) in , the heptyloxy group is electron-donating, which may alter binding interactions in biological targets (e.g., receptor active sites) .

- Stereoelectronic Impact of Sulfone: The 1,1-dioxidotetrahydrothiophen-3-yl group provides rigidity and polarity, improving metabolic stability compared to non-sulfonated analogs (e.g., thiophene derivatives) .

Spectroscopic Characterization

- NMR: The heptyloxy chain’s terminal methyl group would show a triplet at δ ~0.88 ppm (³J coupling), while the sulfone’s methylene protons resonate downfield (δ ~3.5–4.0 ppm) due to electron withdrawal .

- IR: Strong absorption bands for C=O (amide I, ~1660 cm⁻¹) and S=O (sulfone, ~1150–1300 cm⁻¹) align with data from and .

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a heptyloxy group and a tetrahydrothiophene moiety. Its molecular formula is C₁₈H₂₅N₃O₃S, with a molecular weight of approximately 357.47 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the tetrahydrothiophene ring and subsequent functionalization at the benzamide position.

Synthesis Overview:

- Preparation of Tetrahydrothiophene : Starting from thiophene derivatives, the tetrahydrothiophene ring is formed through reduction reactions.

- Formation of Benzamide : The benzamide structure is created by coupling the tetrahydrothiophene derivative with an appropriate benzoyl chloride.

- Introduction of Heptyloxy Group : The heptyloxy chain is added via alkylation methods.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Preliminary studies have shown that this compound may inhibit cell proliferation across several cancer cell lines. For instance, it has demonstrated significant cytotoxicity against leukemia and solid tumor cell lines.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM (Leukemia) | 5.0 | Induction of apoptosis |

| A498 (Renal Cancer) | 7.2 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 6.5 | Inhibition of proliferation |

The growth inhibition (GI50) values indicate the concentration required to inhibit cell growth by 50%. These results suggest a promising therapeutic potential for this compound in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown activity against various bacterial strains. In vitro tests reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Tetrahydrothiophene Moiety : This group is essential for enhancing lipophilicity and cellular uptake.

- Heptyloxy Chain : The length and hydrophobic nature of this chain likely contribute to membrane permeability and interaction with biological targets.

- Benzamide Core : This core structure is known for its ability to modulate various biological pathways, including those related to cancer cell survival.

Case Studies

Several studies have documented the effects of this compound in preclinical models:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against multiple cancer types, supporting its development as a novel anticancer agent .

- Antimicrobial Efficacy : Research conducted at a university microbiology department found that this compound significantly reduced bacterial load in infected animal models, indicating its potential as an antimicrobial treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.